

# Central Nervous System Effects of L-364,918: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

L-364,918, also known as Devazepide, is a potent and selective antagonist of the cholecystokinin A (CCKA) receptor. Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a significant role in various physiological processes within the central nervous system (CNS), including satiety, anxiety, and dopamine modulation. By blocking the action of CCK at its CCKA receptors, L-364,918 provides a valuable pharmacological tool to investigate the physiological and pathological roles of this signaling pathway in the brain. This technical guide provides a comprehensive overview of the CNS effects of L-364,918, including quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

## **Data Presentation**

The following tables summarize the quantitative data on the effects of L-364,918 administration across various CNS-related experimental paradigms.

Table 1: Effects of L-364,918 on Food Intake



| Animal Model         | Drug<br>Administration<br>Route | Dose           | Effect on Food<br>Intake                                                                  | Reference |
|----------------------|---------------------------------|----------------|-------------------------------------------------------------------------------------------|-----------|
| Non-deprived<br>Rats | Intraperitoneal<br>(i.p.)       | 10 - 100 μg/kg | Increased intake of a palatable diet during a 30- minute test period.[1]                  | [1]       |
| Fasted Rats          | Intraperitoneal<br>(i.p.)       | 100 μg/kg      | Antagonized the reduction in food intake produced by exogenous CCK-8 (10 µg/kg, i.p.).[1] | [1]       |

Table 2: Central Effects of L-364,918 on Colonic Motility in Dogs

| Administration<br>Route          | Dose     | Effect on Feeding-<br>Induced Colonic<br>Hyperactivity               | Reference |
|----------------------------------|----------|----------------------------------------------------------------------|-----------|
| Intravenous (i.v.)               | 5 μg/kg  | 26.2% reduction in postprandial colonic motor index.                 |           |
| Intravenous (i.v.)               | 10 μg/kg | 80.1% reduction in postprandial colonic motor index.                 |           |
| Intracerebroventricular (i.c.v.) | 1 μg/kg  | 67.5% reduction in feeding-induced colonic hyperactivity (p < 0.01). | _         |

Table 3: Receptor Binding Affinity of L-364,918



| Receptor Type | Tissue Source                 | Ligand                    | Kd (nM) | Reference |
|---------------|-------------------------------|---------------------------|---------|-----------|
| CCK Receptor  | Rat Pancreas<br>(Solubilized) | INVALID-LINK<br>L-364,718 | 0.53    |           |

## **Experimental Protocols**

This section provides detailed methodologies for key experiments cited in this guide.

## **Assessment of Food Intake in Rats**

Objective: To determine the effect of L-364,918 on food intake.

Animal Model: Male rats.

#### Drug Administration:

- L-364,918 is dissolved in a suitable vehicle and administered via intraperitoneal (i.p.) injection.
- Doses ranging from 10 to 100 μg/kg have been shown to be effective.[1]

Procedure for Palatable Diet Intake in Non-deprived Rats:

- Rats are individually housed and have free access to standard chow and water.
- On the test day, rats are injected with either vehicle or L-364,918.
- Thirty minutes after injection, a pre-weighed amount of a palatable diet (e.g., sweetened mash) is presented to each rat.
- Food intake is measured by weighing the remaining food after a 30-minute period.[1]

Procedure for Antagonism of CCK-8-induced Satiety in Fasted Rats:

- Rats are fasted overnight with free access to water.
- Rats are pre-treated with either vehicle or L-364,918 (100 μg/kg, i.p.).



- Fifteen minutes later, rats are injected with either vehicle or cholecystokinin-octapeptide (CCK-8; 10 μg/kg, i.p.).
- Standard laboratory chow is presented immediately after the second injection.
- Food intake is measured at regular intervals (e.g., 30, 60, 120 minutes).[1]

## In Vivo Microdialysis for Dopamine Measurement in the Nucleus Accumbens

Objective: To measure extracellular dopamine levels in the nucleus accumbens following L-364,918 administration.

Animal Model: Male rats.

#### Surgical Procedure:

- Rats are anesthetized and placed in a stereotaxic frame.
- A guide cannula is surgically implanted, targeting the nucleus accumbens.
- The cannula is secured to the skull with dental cement.
- Animals are allowed to recover for several days.

#### Microdialysis Procedure:

- On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
- The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 μL/min).
- After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).
- L-364,918 is administered (e.g., via i.p. injection or through reverse dialysis into the probe).
- Dialysate samples continue to be collected to measure changes in dopamine concentration.



 Dopamine levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

## **Elevated Plus-Maze Test for Anxiety-Related Behavior**

Objective: To assess the anxiolytic or anxiogenic effects of L-364,918.

Animal Model: Mice or rats.

#### Apparatus:

 A plus-shaped maze elevated from the floor, consisting of two open arms and two closed arms.

#### Procedure:

- Animals are habituated to the testing room for at least 30 minutes prior to the test.
- Animals are administered L-364,918 or vehicle at a specified time before the test.
- Each animal is placed in the center of the maze, facing one of the open arms.
- The animal is allowed to freely explore the maze for a set period (typically 5 minutes).
- Behavior is recorded using a video camera and analyzed for:
  - Time spent in the open arms.
  - Number of entries into the open arms.
  - Time spent in the closed arms.
  - Number of entries into the closed arms.
- An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

## Signaling Pathways and Experimental Workflows



## **CCKA Receptor Signaling Pathway**

The cholecystokinin A (CCKA) receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins, but can also couple to Gs. L-364,918 acts as a competitive antagonist, blocking the binding of CCK to the receptor and thereby inhibiting these downstream signaling cascades.



Click to download full resolution via product page

Caption: CCKA Receptor Signaling Pathway Antagonized by L-364,918.

## **Experimental Workflow: In Vivo Microdialysis**

The following diagram illustrates the typical workflow for an in vivo microdialysis experiment to measure neurotransmitter levels.





Click to download full resolution via product page

Caption: Workflow for In Vivo Microdialysis Experiment.



## Logical Relationship: Elevated Plus-Maze

This diagram shows the logical relationship between the experimental variables and the interpretation of results in the elevated plus-maze test.



Click to download full resolution via product page

Caption: Logic of the Elevated Plus-Maze for Anxiety Assessment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Central Nervous System Effects of L-364,918: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1673718#central-nervous-system-effects-of-l-364-918-administration]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com